molecular formula C4H6F3N3OS B1425531 1-Methyl-4-trifluoroacetylthiosemicarbazide CAS No. 110932-26-8

1-Methyl-4-trifluoroacetylthiosemicarbazide

Cat. No. B1425531
M. Wt: 201.17 g/mol
InChI Key: OYCHJHYPSZXDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiosemicarbazides, the class of compounds to which MTA belongs, are important in the synthesis of several heterocycles . Their reactions with systems containing C=O and C=N groups is one of the methods for the preparation of biologically active compounds .


Molecular Structure Analysis

The molecular structure of MTA consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms gives MTA its unique properties.


Chemical Reactions Analysis

Thiosemicarbazides are polyfunctional compounds possessing nucleophilic properties . They have been used to design different heterocyclic moieties with different ring sizes such as pyrazole, thiazole, triazole, oxadiazole, thiadiazole, triazine, and thiadiazine .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives : Thiosemicarbazides, including compounds similar to 1-Methyl-4-trifluoroacetylthiosemicarbazide, are used as raw materials for synthesizing a variety of compounds. For instance, derivatives of thiadiazole were synthesized using similar compounds, showcasing potential fungicidal activities (Zhang Ku, 2014).
  • Antimicrobial Applications : Many derivatives synthesized from thiosemicarbazides have shown moderate to good antibacterial activity against various bacterial strains, which points towards their potential use in developing new antimicrobial agents (Goswami et al., 1984).

Pharmacological Properties

  • Antifungal Activity : Thiosemicarbazide compounds have demonstrated promising antifungal activities, indicating their potential in developing antifungal medications or treatments (Wujec et al., 2004).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Studies on the crystal structure of thiosemicarbazide derivatives provide insights into their chemical properties and potential applications. For instance, the structural analysis of derivatives helps in understanding their biological activity and potential as chelating agents (Osman et al., 2017).

Other Applications

  • Chemical Reactions and Properties : The reactions of thiosemicarbazides with various compounds have been studied to understand their properties and potential applications in synthesizing new compounds with specific functionalities (Zelenin et al., 1992).

properties

IUPAC Name

2,2,2-trifluoro-N-(methylaminocarbamothioyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N3OS/c1-8-10-3(12)9-2(11)4(5,6)7/h8H,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCHJHYPSZXDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=S)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-trifluoroacetylthiosemicarbazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-trifluoroacetylthiosemicarbazide
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-trifluoroacetylthiosemicarbazide
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-trifluoroacetylthiosemicarbazide
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-trifluoroacetylthiosemicarbazide
Reactant of Route 5
1-Methyl-4-trifluoroacetylthiosemicarbazide
Reactant of Route 6
1-Methyl-4-trifluoroacetylthiosemicarbazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.